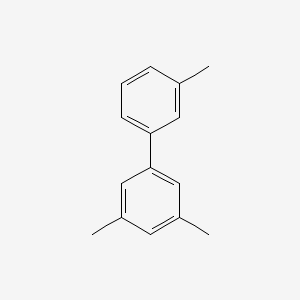
1,3-Dimethyl-5-(3-methylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(3-methylphenyl)benzene, commonly referred to as 3,5-dimethyl-1-phenylbenzene, is a chemical compound with a range of uses in scientific research. It is a derivative of benzene, and is used in the synthesis of various other compounds. It is a colorless, crystalline solid and has a sweet, aromatic odor. It is a flammable material and is soluble in various organic solvents.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(3-methylphenyl)benzene involves the alkylation of 1,3-dimethylbenzene with 3-methylphenylmagnesium bromide, followed by a Friedel-Crafts alkylation reaction with benzene.
Starting Materials
1,3-dimethylbenzene, 3-methylphenylmagnesium bromide, benzene, anhydrous aluminum chloride, diethyl ether, dichloromethane, sodium sulfate
Reaction
1. To a solution of 1,3-dimethylbenzene (10 mmol) in dry diethyl ether (50 mL) at 0°C, add dropwise 3-methylphenylmagnesium bromide (20 mmol) under nitrogen atmosphere., 2. Stir the reaction mixture at room temperature for 2 hours., 3. Add anhydrous aluminum chloride (10 mmol) to the reaction mixture and stir for 30 minutes., 4. Add benzene (10 mmol) to the reaction mixture and stir for 4 hours at room temperature., 5. Quench the reaction by adding water (50 mL) and extract the organic layer with dichloromethane (3 x 50 mL)., 6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., 7. Purify the crude product by column chromatography using hexane and ethyl acetate as eluent., 8. Obtain the desired product, 1,3-Dimethyl-5-(3-methylphenyl)benzene, as a colorless liquid with a yield of 60-70%.
科学的研究の応用
3,5-Dimethyl-1-phenylbenzene has a range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. Additionally, 3,5-dimethyl-1-phenylbenzene is used in the synthesis of certain drugs, such as antibiotics and anti-inflammatory agents.
作用機序
The mechanism of action of 3,5-dimethyl-1-phenylbenzene is not fully understood, however, it is believed to be due to its ability to form aryl-aryl bonds. This bond formation allows the compound to react with other molecules, leading to the formation of new compounds. Additionally, 3,5-dimethyl-1-phenylbenzene can act as a catalyst in the synthesis of certain compounds, allowing for faster reaction times and higher yields.
生化学的および生理学的効果
The biochemical and physiological effects of 3,5-dimethyl-1-phenylbenzene are not well understood. However, it is believed to be non-toxic and non-mutagenic, and has not been linked to any adverse health effects.
実験室実験の利点と制限
The main advantage of using 3,5-dimethyl-1-phenylbenzene in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in organic synthesis, and can be used as a reagent or catalyst in the synthesis of various compounds. However, the compound is flammable and should be handled with care. Additionally, the Friedel-Crafts alkylation reaction can yield a mixture of products, which must then be separated and purified.
将来の方向性
Future research on 3,5-dimethyl-1-phenylbenzene could focus on its potential applications in the synthesis of new compounds, such as pharmaceuticals and other materials. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods, which could lead to improved yields and reaction times. Finally, further research could focus on the development of new analytical techniques, which could be used to more accurately characterize the compound and its derivatives.
特性
IUPAC Name |
1,3-dimethyl-5-(3-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUMKPRAKFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(3-methylphenyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
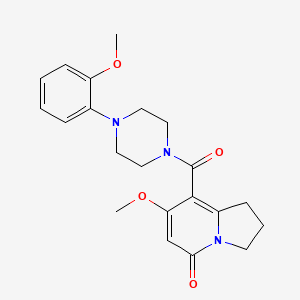
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
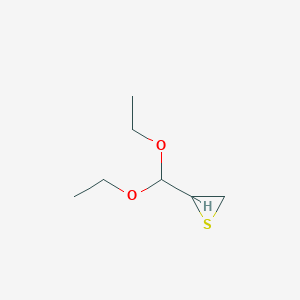
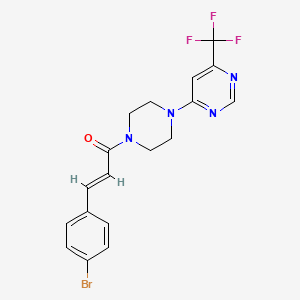
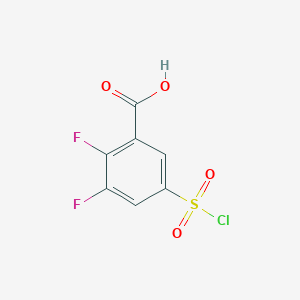
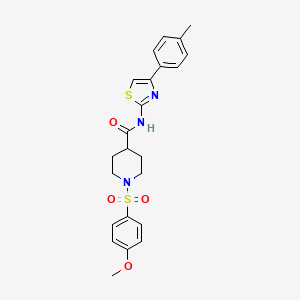
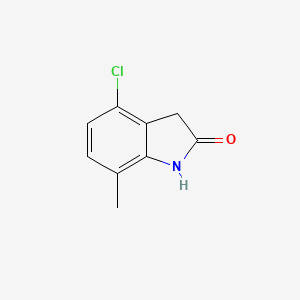
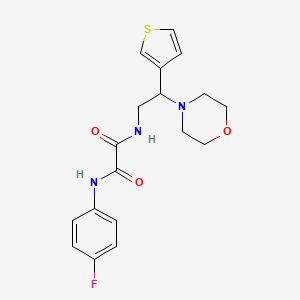
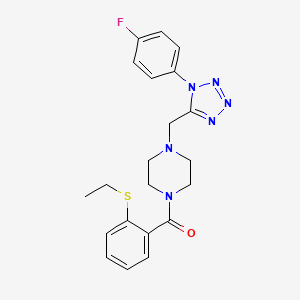
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)